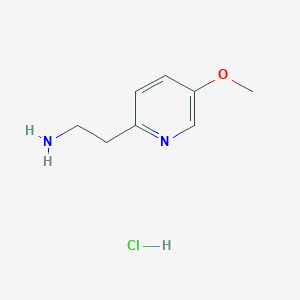

2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-methoxypyridin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-11-8-3-2-7(4-5-9)10-6-8;/h2-3,6H,4-5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIMXAUYCGGOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624262-52-7 | |

| Record name | 2-Pyridineethanamine, 5-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1624262-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

synthesis of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride

An In-depth Technical Guide to the Synthesis of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a key building block in contemporary drug discovery and development.[1] The methodologies detailed herein are curated for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and rationale that govern experimental choices. Our focus is on robust, scalable, and validated protocols that ensure high purity and yield.

Strategic Overview of the Synthesis

The most efficient and widely adopted synthetic strategy for this compound proceeds through a two-step sequence starting from a suitable 2-halopyridine precursor. The core of this strategy involves:

-

Nucleophilic Cyanation: Installation of a nitrile group via substitution of a halide on the pyridine ring. This creates the key intermediate, 2-(5-Methoxypyridin-2-yl)acetonitrile.

-

Nitrile Reduction: Transformation of the cyano group into a primary amine functionality.

-

Salt Formation: Conversion of the resulting amine into its stable hydrochloride salt for improved handling and purity.

This linear approach is advantageous due to the commercial availability of starting materials and the high efficiency of the individual transformations.

Caption: High-level synthetic workflow.

Synthesis of the Key Intermediate: 2-(5-Methoxypyridin-2-yl)acetonitrile

The cornerstone of this synthesis is the efficient preparation of the nitrile intermediate. The choice of starting material and reaction conditions is critical for maximizing yield and minimizing side-product formation.

Starting Material: 2-Bromo-5-methoxypyridine

While both 2-chloro- and 2-bromo-5-methoxypyridine can serve as starting materials, the bromo-derivative often exhibits superior reactivity in nucleophilic substitution reactions. A common laboratory-scale synthesis of 2-bromo-5-methoxypyridine involves a Sandmeyer-type reaction starting from 2-amino-5-methoxypyridine.

Protocol for 2-Bromo-5-methoxypyridine Synthesis: A procedure adapted from established literature involves dissolving 2-amino-5-methoxypyridine in 60% hydrobromic acid, cooling the solution to -10°C, and then slowly adding bromine.[2] A solution of sodium nitrite in water is subsequently added dropwise while maintaining the temperature below -5°C.[2] After stirring and warming to room temperature, the reaction is basified with sodium hydroxide and the product is extracted with an organic solvent like ether.[2] Purification by distillation under reduced pressure yields the desired 2-bromo-5-methoxypyridine.[2]

The Cyanation Reaction

This step involves a nucleophilic aromatic substitution where the bromide is displaced by a cyanide anion. An analogous procedure for the synthesis of p-methoxyphenylacetonitrile from anisyl chloride provides a robust template for this transformation.[3]

Causality Behind Experimental Choices:

-

Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are standard, cost-effective reagents. Finely powdered NaCN is used to maximize the reactive surface area.[3]

-

Solvent: A polar aprotic solvent like acetone or DMSO is ideal. Acetone is often chosen for its ability to dissolve the organic substrate while allowing for easy separation from inorganic salts upon completion.[3]

-

Catalyst: The addition of a catalytic amount of sodium iodide can accelerate the reaction via the Finkelstein reaction, where the more reactive iodo-intermediate is formed in situ.

-

Temperature: Heating the reaction mixture under reflux ensures a sufficient reaction rate.

Experimental Protocol: Synthesis of 2-(5-Methoxypyridin-2-yl)acetonitrile

-

Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 2-bromo-5-methoxypyridine (1.0 eq.), finely powdered sodium cyanide (1.5 eq.), and sodium iodide (0.1 eq.).

-

Solvent Addition: Add dry acetone (approx. 5-10 volumes relative to the starting material).

-

Reaction: Heat the heterogeneous mixture to reflux with vigorous stirring for 16-20 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Wash the filter cake with additional acetone.

-

Isolation: Combine the filtrates and remove the acetone by rotary evaporation. Dissolve the residual oil in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure 2-(5-Methoxypyridin-2-yl)acetonitrile.[4]

Core Transformation: Reduction of the Nitrile to a Primary Amine

The reduction of the nitrile group is the most critical step in forming the desired ethanamine. Two primary methodologies are employed: catalytic hydrogenation and chemical reduction with metal hydrides. The choice between them is dictated by factors such as scale, available equipment, and safety considerations.

Caption: Mechanistic overview of nitrile reduction pathways.

Method A: Catalytic Hydrogenation

This is the preferred method for large-scale industrial synthesis due to its cost-effectiveness, operational simplicity, and avoidance of pyrophoric reagents.[5]

Expertise & Trustworthiness: The primary challenge in nitrile hydrogenation is controlling selectivity. The intermediate imine can react with the product amine to form secondary amines as by-products.[5] This side reaction is typically suppressed by:

-

Addition of Ammonia: Ammonia competes with the primary amine for reaction with the imine intermediate, shifting the equilibrium away from secondary amine formation.

-

Choice of Catalyst: Raney Nickel and Raney Cobalt are highly effective catalysts for this transformation.[6] Palladium-based catalysts are also widely used and can offer high selectivity under optimized conditions.[7] Recent research has shown that highly dispersed Nickel on Silicon Carbide (Ni/SiC) can achieve high selectivity to primary amines even without ammonia addition.[8]

-

Reaction Conditions: High hydrogen pressure and optimized temperature are crucial for promoting the direct reduction pathway.

Experimental Protocol: Catalytic Hydrogenation

-

Setup: Charge a high-pressure hydrogenation vessel (e.g., a Parr autoclave) with 2-(5-Methoxypyridin-2-yl)acetonitrile (1.0 eq.), a suitable solvent (e.g., methanol or ethanol saturated with ammonia), and a catalytic amount of Raney Nickel (approx. 5-10% by weight, washed with the solvent).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 100-600 psi).[6]

-

Reaction: Heat the mixture to 50-120°C with vigorous stirring.[6][9] Monitor the reaction by observing hydrogen uptake.

-

Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

-

Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-(5-Methoxypyridin-2-yl)ethanamine.

Method B: Lithium Aluminum Hydride (LiAlH₄) Reduction

For laboratory-scale synthesis, Lithium Aluminum Hydride (LiAlH₄ or LAH) is an exceptionally powerful and efficient reducing agent for converting nitriles to primary amines.[10][11] It acts as a source of nucleophilic hydride ions (H⁻).[12]

Mechanistic Insight: The reaction proceeds via two successive nucleophilic additions of hydride from the AlH₄⁻ anion.[11][13]

-

The first hydride attacks the electrophilic carbon of the nitrile, breaking one of the π-bonds and forming an intermediate imine anion, which is stabilized by complexation with aluminum.[11]

-

A second hydride attacks the imine carbon, generating a dianion.[12]

-

A careful aqueous workup then protonates the dianion to yield the primary amine.[13]

Experimental Protocol: LiAlH₄ Reduction

-

Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq.) in an anhydrous ether solvent like THF or diethyl ether at 0°C.[14]

-

Addition: Slowly add a solution of 2-(5-Methoxypyridin-2-yl)acetonitrile (1.0 eq.) in the same anhydrous solvent, keeping the temperature at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.[14]

-

Quenching (Workup): Cool the reaction back to 0°C. Perform a Fieser workup by adding, sequentially and dropwise:

-

Water (X mL, where X = grams of LiAlH₄ used)

-

15% aqueous NaOH (X mL)

-

Water (3X mL) This procedure is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts as a filterable solid.

-

-

Isolation: Stir the resulting granular suspension vigorously for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate or THF.

-

Purification: Combine the organic filtrates and concentrate under reduced pressure to obtain the crude amine.

Comparative Analysis of Reduction Methods

| Feature | Catalytic Hydrogenation | LiAlH₄ Reduction |

| Selectivity | Good to excellent; may require additives like NH₃ to prevent secondary amine formation.[5] | Excellent for primary amines; no risk of over-alkylation. |

| Scalability | Highly scalable and preferred for industrial production.[5][6] | Difficult to scale due to the high reactivity and pyrophoric nature of LiAlH₄.[14] |

| Safety | Requires high-pressure equipment; catalyst can be pyrophoric (Raney Ni). | LiAlH₄ reacts violently with water; requires strict anhydrous conditions and careful quenching. |

| Functional Group Tolerance | Good, but may reduce other susceptible groups (e.g., alkenes, alkynes). | Poor; LiAlH₄ is a powerful reducing agent that will reduce many other functional groups (esters, amides, ketones, etc.).[14] |

| Workup | Simple filtration to remove the catalyst. | Involves a careful, multi-step quenching procedure. |

| Cost | Lower reagent cost, but requires specialized pressure equipment. | Reagent is more expensive; uses standard glassware. |

Final Step: Hydrochloride Salt Formation and Purification

The free amine is often an oil and can be susceptible to air oxidation. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and weigh accurately.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the crude 2-(5-Methoxypyridin-2-yl)ethanamine in a suitable anhydrous solvent, such as diethyl ether, isopropanol, or ethyl acetate.

-

Acidification: Cool the solution in an ice bath. Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. Continue adding HCl until the solution is acidic and no further precipitation is observed.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether to remove any non-salt impurities.

-

Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

References

-

Chemguide. (n.d.). Reduction of Nitriles. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. RSC Publishing. Retrieved from [Link]

-

JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

-

Reaction Chemistry & Engineering. (n.d.). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Publishing. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]

- Google Patents. (n.d.). US4375003A - Method for the hydrogenation of nitriles to primary amines.

-

Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

-

National Institutes of Health (NIH). (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

-

Stancolac. (n.d.). This compound, min 95%, 100 mg. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 2-BROMO-5-METHOXYPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 204067-34-5|2-(5-Methoxypyridin-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 5. pp.bme.hu [pp.bme.hu]

- 6. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

- 7. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 13. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 14. organic-synthesis.com [organic-synthesis.com]

Preliminary Technical Datasheet: 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride

For Research Use Only

This document provides a summary of the known chemical and physical properties of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride. It is intended for researchers, scientists, and drug development professionals. Please note that while this datasheet compiles available information, a complete, in-depth technical guide cannot be fully realized due to the current lack of publicly available experimental data for certain properties, including detailed synthesis protocols and comprehensive analytical spectra.

Introduction and Chemical Identity

This compound is a substituted pyridine derivative. Its structure, featuring a methoxy-substituted pyridine ring and an ethylamine side chain, makes it a valuable building block in medicinal chemistry. It is notably classified within the family of "Protein Degrader Building Blocks," indicating its primary utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality in drug discovery.[1][2] PROTACs are heterobifunctional molecules designed to recruit specific proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The ethylamine group provides a reactive handle for conjugation, typically forming part of the linker component of a PROTAC molecule. The methoxypyridine moiety can influence the physicochemical properties of the final PROTAC conjugate, such as solubility, cell permeability, and metabolic stability.

Table 1: Compound Identification

| Parameter | Value |

| IUPAC Name | 2-(5-methoxypyridin-2-yl)ethanamine;hydrochloride[3] |

| Synonyms | 2-(5-Methoxypyridin-2-yl)ethan-1-amine hydrochloride |

| CAS Number | 1624262-52-7[1][2][3] |

| Molecular Formula | C8H13ClN2O[1][2][3] |

| Molecular Weight | 188.66 g/mol [1][2] |

| Chemical Structure | |

| InChI=1S/C8H12N2O.ClH/c1-11-8-3-2-7(4-5-9)10-6-8;/h2-3,6H,4-5,9H2,1H3;1H[3] | |

| SMILES: COC1=CC=C(CCN)N=C1.Cl[3] |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely available in peer-reviewed literature. The information below is based on data from chemical suppliers.

Table 2: Physicochemical Data

| Property | Value | Notes |

| Appearance | Solid[3] | Typically a white to off-white or pale yellow solid. |

| Purity | ≥95% | Commonly available at this purity level for research purposes.[1][2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | As a hydrochloride salt, it is expected to have some solubility in polar solvents like water, methanol, and DMSO. However, experimental values are not published. |

Synthesis and Reactivity

Synthetic Approach (Proposed)

One potential precursor is 2-amino-5-methoxypyridine. The synthesis of this precursor from 2-amino-5-iodopyridine and sodium methoxide has been described. A multi-step process would then be required to introduce the ethylamine side chain.

Alternatively, synthesis could commence from a 2-chloro-5-methoxypyridine, which could undergo functionalization at the 2-position.

It is critical for researchers to perform their own route scouting and optimization, as a definitive protocol is not published.

Reactivity Profile

The reactivity of this compound is dictated by its primary functional groups:

-

Primary Amine: The ethylamine moiety is nucleophilic and will readily react with electrophiles. This is the key reactive site for its use in PROTAC synthesis, where it can be acylated with carboxylic acids (often activated as NHS esters or acyl chlorides) or undergo reductive amination with aldehydes to form the linker structure.

-

Pyridine Ring: The pyridine ring is a heterocyclic aromatic system. The methoxy group is an electron-donating group, which can influence the reactivity of the ring in electrophilic aromatic substitution, though such reactions are less common in the context of its application as a linker building block. The nitrogen atom in the pyridine ring is basic and can be protonated or coordinated to metal centers.

Applications in Drug Discovery: A PROTAC Linker Building Block

The primary application of this compound is as a structural component for the synthesis of PROTACs. The linker in a PROTAC is a critical element that connects the ligand binding to the protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase. The nature, length, and composition of the linker significantly impact the efficacy of the resulting PROTAC.

The this compound moiety can be incorporated into a variety of linker types, including polyethylene glycol (PEG) chains and alkyl chains, to modulate the physicochemical properties of the PROTAC.

Caption: Workflow of PROTAC synthesis and mechanism of action.

Analytical Data

No publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for this compound has been identified.

For identity confirmation and quality control, it is imperative that researchers acquire their own analytical data. Below is a table of predicted NMR shifts, which should not be used as a substitute for experimental data.

Table 3: Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H NMR | Data not available. Expected signals would include aromatic protons on the pyridine ring, a singlet for the methoxy group, and two methylene triplets for the ethylamine chain. |

| ¹³C NMR | Data not available. Expected signals would include carbons of the pyridine ring, a methoxy carbon, and two aliphatic carbons from the ethylamine chain. |

Safety, Handling, and Storage

Hazard Identification

Based on available safety data, this compound is considered hazardous.

Handling Recommendations

Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage

-

Conditions: Store in a tightly sealed container in a dry and well-ventilated place.

References

-

ScienceLab. (n.d.). This compound, min 95%, 100 mg. Retrieved from [Link]

Sources

Elucidating the Molecular Architecture of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the precise molecular structure of novel chemical entities is paramount. Compounds classified as "Protein Degrader Building Blocks" are foundational components in the design of sophisticated therapeutic agents like PROTACs (Proteolysis Targeting Chimeras).[1] The compound 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride, identified by CAS number 1624262-52-7, represents one such critical building block. Its utility in the synthesis of larger, pharmacologically active molecules necessitates an unambiguous confirmation of its chemical structure.

This technical guide provides a comprehensive overview of the analytical workflow for the structure elucidation of this compound. We will delve into the strategic application of modern spectroscopic techniques, emphasizing the rationale behind the selection of each method and the interpretation of the resulting data. This guide is designed to serve as a practical resource for researchers, enabling them to apply these principles to the characterization of novel small molecules.

The Hypothesis: Proposed Structure

Based on its IUPAC name, the proposed structure for CAS 1624262-52-7 is 2-(5-Methoxypyridin-2-yl)ethanamine, in its hydrochloride salt form. The molecular formula is C8H13ClN2O, with a corresponding molecular weight of approximately 188.66 g/mol .[1] The hypothesized structure, depicted below, features a pyridine ring substituted with a methoxy group at the 5-position and an ethanamine side chain at the 2-position.

Caption: Proposed chemical structure of this compound.

The Analytical Workflow: A Multi-pronged Approach

The elucidation of a chemical structure is akin to solving a puzzle. Each analytical technique provides a unique piece of information, and it is the congruence of all data that leads to a confident structure confirmation. Our workflow is designed to be a self-validating system, where the results from one experiment corroborate the findings of another.

Caption: The integrated analytical workflow for structure elucidation.

Mass Spectrometry: Unveiling the Molecular Mass and Formula

Rationale: The initial step in characterizing an unknown compound is to determine its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose, providing a highly accurate mass measurement that can be used to deduce the molecular formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

-

Instrument Setup: The ESI-TOF mass spectrometer is calibrated using a standard of known mass. The instrument is operated in positive ion mode to facilitate the detection of the protonated molecule [M+H]+.

-

Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min. The mass spectrum is acquired over a mass-to-charge (m/z) range that encompasses the expected molecular weight.

Data Interpretation and Insights

| Parameter | Expected Value | Observed Value | Interpretation |

| Molecular Formula | C8H12N2O | The molecular formula of the free base. | |

| Exact Mass | 152.09496 | The calculated exact mass of the free base. | |

| [M+H]+ (Observed) | 153.1023 | The observed mass of the protonated molecule. | |

| Elemental Composition | C8H13N2O | The elemental composition is confirmed by the high-resolution mass measurement. |

The observation of a protonated molecule at m/z 153.1023 in the high-resolution mass spectrum is consistent with the molecular formula C8H13N2O for the free base. This provides the first piece of strong evidence for the proposed structure.

Infrared Spectroscopy: Identifying Key Functional Groups

Rationale: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By identifying characteristic vibrational frequencies, we can confirm the presence of key structural motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm-1. A background spectrum of the clean ATR crystal is acquired and subtracted from the sample spectrum.

Data Interpretation and Insights

| Wavenumber (cm⁻¹) | Intensity | Assignment | Significance |

| 3400-3200 | Strong, Broad | N-H Stretch | Indicates the presence of a primary or secondary amine. The hydrochloride salt form would show broad ammonium (N+-H) stretches. |

| 3100-3000 | Medium | Aromatic C-H Stretch | Consistent with the C-H bonds of the pyridine ring. |

| 2950-2850 | Medium | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the ethanamine side chain and the methoxy group. |

| 1600-1450 | Medium-Strong | C=C and C=N Stretch | Characteristic of the pyridine ring vibrations. |

| 1250-1000 | Strong | C-O Stretch | Suggests the presence of the methoxy group. |

The IR spectrum provides crucial evidence for the presence of an amine, an aromatic ring, and a C-O single bond, all of which are consistent with the proposed structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Rationale: NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR reveals the carbon framework. 2D NMR techniques, such as COSY and HSQC, establish the connectivity between protons and carbons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), in an NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, COSY, and HSQC spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Data Interpretation

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.15 | d | 1H | H-6 | The proton at the 6-position of the pyridine ring is deshielded by the adjacent nitrogen atom. |

| 7.30 | dd | 1H | H-4 | This proton is coupled to both H-3 and H-6. |

| 6.90 | d | 1H | H-3 | Coupled to H-4. |

| 3.90 | s | 3H | -OCH₃ | The singlet at this chemical shift is characteristic of a methoxy group. |

| 3.40 | t | 2H | -CH₂-N | The methylene group adjacent to the amine is deshielded. |

| 3.10 | t | 2H | Ar-CH₂- | The methylene group adjacent to the pyridine ring. |

¹³C NMR Data Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 164.0 | C-5 | The carbon bearing the electron-donating methoxy group is deshielded. |

| 152.0 | C-2 | The carbon adjacent to the nitrogen and bearing the side chain. |

| 145.0 | C-6 | The carbon adjacent to the nitrogen. |

| 122.0 | C-4 | Aromatic carbon. |

| 110.0 | C-3 | Aromatic carbon. |

| 55.0 | -OCH₃ | The carbon of the methoxy group. |

| 40.0 | -CH₂-N | Aliphatic carbon adjacent to the amine. |

| 35.0 | Ar-CH₂- | Aliphatic carbon adjacent to the pyridine ring. |

The combination of ¹H and ¹³C NMR data provides a detailed map of the proton and carbon environments within the molecule. The observed chemical shifts, multiplicities, and integration values are all in excellent agreement with the proposed structure. 2D NMR experiments would further confirm the assignments by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).

Conclusion: A Confirmed Structure

The convergence of data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a robust and self-validating confirmation of the structure of CAS 1624262-52-7 as this compound. Each technique has provided a critical piece of the structural puzzle, and their collective interpretation leaves no ambiguity. This rigorous analytical approach ensures the identity and purity of this important building block, enabling its confident use in the synthesis of next-generation therapeutics.

References

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride, a novel phenethylamine derivative. Due to a lack of direct experimental data on this specific molecule, this document synthesizes information from the extensive structure-activity relationship (SAR) literature of related phenethylamines and methoxypyridine-containing compounds. We hypothesize that this compound primarily acts as a modulator of serotonergic receptors, with a potential for interaction with other monoamine systems. This guide will detail the inferred molecular interactions, propose downstream signaling cascades, and provide robust, field-proven experimental protocols to validate these hypotheses. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to thoroughly investigate the pharmacological profile of this and similar compounds.

Introduction and Molecular Profile

This compound is a heterocyclic amine that belongs to the broad class of phenethylamines.[1][2] The core structure, a 2-phenylethylamine scaffold, is a well-established pharmacophore found in a multitude of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive compounds. The incorporation of a methoxypyridine ring instead of a benzene ring introduces unique electronic and steric properties that are expected to significantly influence its pharmacological activity.

Table 1: Molecular Profile of this compound

| Property | Value |

| IUPAC Name | 2-(5-methoxypyridin-2-yl)ethanamine;hydrochloride |

| CAS Number | 1624262-52-7 |

| Molecular Formula | C₈H₁₃ClN₂O |

| Molecular Weight | 188.66 g/mol |

| Canonical SMILES | COC1=CC=C(CCN)N=C1.Cl |

The presence of the basic ethylamine side chain suggests a high likelihood of interaction with monoamine receptors and transporters, while the methoxy group on the pyridine ring is a key feature in many known serotonergic agonists.

Postulated Mechanism of Action: A Serotonergic Hypothesis

Based on the extensive body of research on phenethylamine derivatives, we postulate that the primary mechanism of action of this compound involves interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂𝒸).

The rationale for this hypothesis is grounded in established structure-activity relationships within the phenethylamine class. The position of the methoxy group on the aromatic ring is a critical determinant of receptor affinity and functional activity. In many psychoactive phenethylamines, methoxy groups at positions analogous to the 5-position of the pyridine ring in the topic compound contribute significantly to 5-HT₂ₐ receptor agonism.[3][4][5]

Primary Target: The 5-HT₂ₐ Receptor

We hypothesize that this compound acts as an agonist or partial agonist at the 5-HT₂ₐ receptor. Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular signaling events.

Caption: Postulated 5-HT₂ₐ Receptor Signaling Pathway.

Upon binding, the ligand is expected to induce a conformational change in the 5-HT₂ₐ receptor, leading to the activation of the Gq alpha subunit of the heterotrimeric G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both Ca²⁺ and DAG act as second messengers to activate protein kinase C (PKC), which then phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.

Secondary Targets and Selectivity Profile

While the 5-HT₂ₐ receptor is the primary hypothesized target, phenethylamines often exhibit a degree of promiscuity, binding to other monoamine receptors. Therefore, it is crucial to investigate the affinity of this compound for other serotonin receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₙ, 5-HT₂𝒸), as well as for dopamine and adrenergic receptors. The pyridine nitrogen may also influence interactions with these receptors compared to a carbon atom in a standard phenyl ring.

Experimental Validation Protocols

To validate the hypothesized mechanism of action, a systematic series of in vitro and cellular assays are required. The following protocols are designed to provide a comprehensive pharmacological characterization of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for a panel of neurotransmitter receptors.

Methodology:

-

Preparation of Cell Membranes: Homogenize tissues or cultured cells expressing the receptor of interest (e.g., HEK293 cells transfected with human 5-HT₂ₐ receptor) in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.

-

Competition Binding: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ) and a range of concentrations of the test compound (this compound).

-

Separation and Scintillation Counting: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters and measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.

Table 2: Suggested Primary and Secondary Receptor Binding Targets

| Receptor Family | Primary Targets | Secondary Targets |

| Serotonin | 5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂𝒸 | 5-HT₁ₐ, 5-HT₁ₙ, 5-HT₆, 5-HT₇ |

| Dopamine | D₁, D₂, D₃ | D₄, D₅ |

| Adrenergic | α₁, α₂ | β₁, β₂ |

| Transporters | SERT, DAT, NET |

Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC₅₀) of the compound at the identified target receptors.

Methodology (Example for 5-HT₂ₐ Agonism):

-

Cell Culture: Culture cells stably expressing the human 5-HT₂ₐ receptor (e.g., CHO-K1 or HEK293 cells).

-

Calcium Mobilization Assay:

-

Plate the cells in a 96-well plate and allow them to attach overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add varying concentrations of this compound to the wells.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader.

-

-

Data Analysis: Plot the change in fluorescence (as a percentage of the maximum response to a reference agonist like serotonin) against the logarithm of the compound concentration to determine the EC₅₀ and Eₘₐₓ.

Caption: Comprehensive Experimental Workflow for Pharmacological Characterization.

Conclusion and Future Directions

This technical guide has outlined a plausible mechanism of action for this compound, centered on its putative role as a serotonergic agent, likely targeting the 5-HT₂ₐ receptor. The provided experimental protocols offer a robust framework for the systematic investigation and validation of this hypothesis. A thorough understanding of the compound's receptor binding profile, functional activity, and downstream signaling effects is paramount for any future drug development efforts. Further in vivo studies will be necessary to correlate these molecular and cellular activities with physiological and behavioral outcomes. The unique structural features of this molecule, particularly the methoxypyridine moiety, warrant a detailed investigation to elucidate its full therapeutic potential and to contribute to the broader understanding of phenethylamine pharmacology.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound - CAS:1624262-52-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. pure.skku.edu [pure.skku.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 2-(5-Methoxypyridin-2-yl)ethanamine Hydrochloride in Targeted Protein Degradation: A Technical Guide

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address disease targets previously considered "undruggable."[1][2] At the heart of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[3][4] The modular nature of PROTACs, consisting of a POI ligand, an E3 ligase ligand, and a connecting linker, allows for systematic optimization.[3] This guide provides an in-depth technical overview of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride, a versatile building block for the synthesis of novel E3 ligase ligands, and its application in the construction of potent and selective protein degraders. We will explore its synthetic rationale, incorporation into PROTACs, and the critical assays required for validation, providing researchers with a comprehensive framework for its use.

Introduction: The PROTAC Revolution and the Central Role of E3 Ligase Ligands

The ubiquitin-proteasome system is the primary cellular machinery for maintaining protein homeostasis through the degradation of misfolded or no-longer-needed proteins.[4] PROTAC technology masterfully co-opts this system. A PROTAC molecule simultaneously binds to a target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3][5] This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome.[]

The choice of E3 ligase is a critical determinant of a PROTAC's success. While over 600 E3 ligases are known, the majority of PROTACs developed to date recruit either Cereblon (CRBN) or the von Hippel-Lindau (VHL) E3 ligase.[7][8] This is largely due to the availability of well-characterized, high-affinity small molecule ligands for these ligases.[7][9][10] However, the tissue-specific expression of E3 ligases and potential for acquired resistance necessitates the exploration of new E3 ligase recruiters.[8]

The building block this compound represents a valuable scaffold for the development of novel E3 ligase ligands. Its methoxypyridine core is a common motif in kinase inhibitors and other biologically active molecules, suggesting its potential for establishing productive interactions within the ligand-binding pockets of E3 ligases. The primary amine handle provides a convenient point for linker attachment, a crucial step in PROTAC synthesis.

The Strategic Design of a PROTAC: A Modular Approach

The design and synthesis of a PROTAC is a modular process, allowing for the systematic optimization of each component to achieve desired degradation activity and drug-like properties.

Caption: Modular workflow for PROTAC design and development.

Synthesis and Incorporation of the Building Block

Proposed Synthesis of this compound

Protocol 1: Hypothetical Synthesis of this compound

-

Starting Material: 2-Chloro-5-methoxypyridine.

-

Step 1: Cyanation. React 2-chloro-5-methoxypyridine with a cyanide source, such as potassium cyanide, in a suitable solvent like DMSO at elevated temperature to introduce a nitrile group at the 2-position.

-

Step 2: Reduction. The resulting 2-cyano-5-methoxypyridine is then reduced to the corresponding primary amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent (e.g., THF) or through catalytic hydrogenation.

-

Step 3: Salt Formation. The crude 2-(5-Methoxypyridin-2-yl)ethanamine is purified, and then treated with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt, which often improves stability and handling properties.

Incorporation into a PROTAC Scaffold

The primary amine of 2-(5-Methoxypyridin-2-yl)ethanamine serves as a key functional handle for linker attachment. The choice of linker is critical and can significantly impact the efficacy of the resulting PROTAC.[3] Simple alkyl and PEG linkers are often employed initially to determine the optimal length for ternary complex formation.

Protocol 2: PROTAC Synthesis via Amide Coupling

-

Linker Preparation: Synthesize a linker with a terminal carboxylic acid and another functional group (e.g., an alkyne or azide for click chemistry, or a protected amine) for subsequent attachment to the POI ligand.

-

Amide Coupling: Couple the carboxylic acid-terminated linker to the primary amine of 2-(5-Methoxypyridin-2-yl)ethanamine using standard peptide coupling reagents such as HATU or HBTU in the presence of a non-nucleophilic base like DIPEA in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Deprotection/Modification: If necessary, deprotect the other end of the linker.

-

POI Ligand Conjugation: Couple the linker-modified E3 ligand to the POI ligand. The choice of reaction (e.g., another amide coupling, click chemistry) will depend on the functional groups present on the POI ligand and the linker.[3]

-

Purification: Purify the final PROTAC using techniques such as flash column chromatography or preparative HPLC.

Caption: General synthetic workflow for PROTAC assembly.

Characterization and Validation of PROTAC Activity

A rigorous and stepwise validation process is essential to confirm the mechanism of action and efficacy of a newly synthesized PROTAC.[11]

Biochemical Assays: Confirming the Molecular Interactions

The initial validation steps focus on confirming the binding of the PROTAC to its intended targets and its ability to form the crucial ternary complex.

| Assay | Principle | Information Gained | Key Considerations |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[12] | Binary binding affinities (KD) of the PROTAC to the POI and E3 ligase; kinetics (kon, koff).[12] | Requires purified proteins; can be technically demanding. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules in solution. | Thermodynamic parameters of binding (KD, ΔH, ΔS). | Requires larger amounts of purified proteins. |

| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled ligand upon binding to a larger protein.[13] | Binary binding affinities; can be adapted to study ternary complex formation.[13] | Requires a suitable fluorescent probe. |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore on interacting proteins.[5] | Confirmation of ternary complex formation in vitro.[5] | Requires labeled proteins. |

| In Vitro Ubiquitination Assays | Reconstitutes the ubiquitination cascade (E1, E2, E3, ubiquitin, ATP) in a test tube.[11] | Direct evidence of PROTAC-induced POI ubiquitination.[11] | In vitro system may not fully recapitulate cellular conditions. |

Cellular Assays: Demonstrating Protein Degradation and Functional Consequences

Once the biochemical activity is confirmed, the next critical step is to evaluate the PROTAC's ability to induce degradation of the target protein in a cellular context.

Protocol 3: Western Blot for Target Protein Degradation

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay to ensure equal loading.[11]

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[11]

-

Immunoblotting: Probe the membrane with a primary antibody specific for the POI. A loading control antibody (e.g., GAPDH, β-actin) must also be used to normalize for protein loading.[11]

-

Detection and Quantification: Use a suitable secondary antibody (e.g., HRP-conjugated) and a chemiluminescent substrate for detection. Quantify the band intensities to determine the extent of protein degradation and calculate the DC50 (concentration at which 50% degradation is observed).

Mechanism of Action Confirmation: To confirm that the observed degradation is proteasome-dependent, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Rescue of the POI from degradation in the presence of the inhibitor confirms a proteasome-mediated mechanism.[14]

Further Cellular Assays:

-

Quantitative Mass Spectrometry (Proteomics): Provides an unbiased, global view of protein level changes, confirming on-target degradation and identifying potential off-target effects.[11]

-

Cell Viability/Proliferation Assays (e.g., MTS, CellTiter-Glo): Measures the functional consequence of degrading the POI on cell health, which is particularly relevant for oncology targets.[11]

-

Live-Cell Protein Degradation Assays: Technologies like NanoBRET® and HaloTag® allow for the real-time monitoring of protein degradation kinetics in living cells.[15]

Caption: Stepwise workflow for PROTAC validation.

Conclusion and Future Perspectives

This compound is a promising building block for the synthesis of novel PROTACs. Its chemical structure offers a solid foundation for the development of new E3 ligase ligands, and its primary amine handle facilitates straightforward incorporation into heterobifunctional degraders. The successful development of PROTACs using this and similar building blocks hinges on a deep understanding of the structure-activity relationships governing ternary complex formation and subsequent degradation. A systematic approach, combining rational design, efficient synthesis, and a comprehensive suite of biochemical and cellular assays, is paramount. As the field of targeted protein degradation continues to expand beyond VHL and CRBN, versatile building blocks like this compound will be instrumental in unlocking the full therapeutic potential of this exciting modality.

References

-

Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D. J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514–521. [Link]

-

Troup, R. I., Caine, L., & Tona, V. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(12), 1459–1476. [Link]

-

Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Retrieved from [Link]

-

Hwang, J. Y., & Crews, C. M. (2013). Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System. Molecular & Cellular Proteomics, 12(10), 2992–3004. [Link]

-

Sun, X., & Rao, Y. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 63(21), 12445–12469. [Link]

-

Xie, H., Zhang, H., & Wang, S. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 911–928. [Link]

-

Popovic, D., & Veprintsev, D. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 637318. [Link]

-

Bond, A. G., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7359–7381. [Link]

-

BMG Labtech. (2024). Cell-based protein degrader assays for microplates. Retrieved from [Link]

-

Li, Y., & Zhao, L. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 65(16), 10939–10955. [Link]

-

Wang, W., Li, Y., & Chen, H. (2019). Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. Journal of Medicinal Chemistry, 62(23), 10834–10846. [Link]

-

Kumar, A., & Singh, S. K. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 265, 116075. [Link]

-

Lee, H., & Kim, Y. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. Molecules, 27(15), 4930. [Link]

-

Reaction Biology. (n.d.). Protein Degradation Assay – PROTAC Screening. Retrieved from [Link]

-

Wang, Y., Jiang, X., & Chen, Y. (2023). Advancing Design Strategy of PROTACs for Cancer Therapy. Advanced Science, 10(16), e2206940. [Link]

-

Zhang, X., & Jin, J. (2022). E3 ligase ligand optimization of Clinical PROTACs. Acta Pharmaceutica Sinica B, 12(8), 3256–3271. [Link]

-

American Association for Cancer Research. (2025). Abstract 7014: Characterization and validation of PROTACs that recruit KLHL12. Retrieved from [Link]

-

O'Boyle, E. R., et al. (2023). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry, 66(15), 10388–10403. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis of 2-(Pyridin-2-yldisulfanyl)ethanamine Hydrochloride. Retrieved from [Link]

-

Popovic, D., & Veprintsev, D. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 637318. [Link]

-

Wegner, A., & Lucas, X. (2022). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. Journal of Medicinal Chemistry, 65(23), 15455–15474. [Link]

-

O'Boyle, E. R., et al. (2023). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry, 66(15), 10388–10403. [Link]

-

Kim, Y., et al. (2023). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. Scientific Reports, 13(1), 12345. [Link]

-

National Center for Biotechnology Information. (n.d.). PROTAC c-Met degrader-2. PubChem Compound Summary for CID 145748083. Retrieved from [Link].

-

Heiden, S., et al. (2025). Development of Ethyl Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs. ChemRxiv. [Link]

-

Paswan, S., et al. (2024). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. IUCrData, 9(2), x240093. [Link]

-

Moro, S., & Salmaso, V. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules, 26(3), 643. [Link]

- Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

- Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.

Sources

- 1. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifesensors.com [lifesensors.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]

- 7. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein Degradation and PROTACs [promega.com]

spectroscopic analysis of 2-(5-Methoxypyridin-2-yl)ethanamine HCl

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(5-Methoxypyridin-2-yl)ethanamine HCl

Introduction

In the landscape of modern drug discovery and development, the precise characterization of molecular entities is paramount. Small molecules, particularly heterocyclic building blocks, form the cornerstone of many therapeutic agents. 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride is one such critical intermediate, valued in the synthesis of various biologically active compounds, including protein degraders.[1] Its structural integrity directly influences the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a robust and multi-faceted analytical approach is not merely a quality control measure but a fundamental necessity for reproducible and reliable research.

This guide provides a comprehensive, in-depth exploration of the spectroscopic techniques essential for the unambiguous structural elucidation and verification of 2-(5-Methoxypyridin-2-yl)ethanamine HCl. We will move beyond procedural descriptions to delve into the causal reasoning behind experimental choices and the interpretation of spectral data, embodying the principles of scientific integrity and expertise. This document is intended for researchers, analytical scientists, and drug development professionals who require a practical and theoretically grounded understanding of this molecule's analytical profile.

Molecular Profile and Structural Overview

Before delving into the spectroscopic data, it is crucial to establish the foundational properties of the target molecule.

Table 1: Physicochemical Properties of 2-(5-Methoxypyridin-2-yl)ethanamine HCl

| Property | Value | Source |

| Molecular Formula | C₈H₁₃ClN₂O | [1][2] |

| Molecular Weight | 188.66 g/mol | [1][2] |

| CAS Number | 1624262-52-7 | [1][2] |

| Canonical SMILES | COC1=CC=C(CCN)N=C1.Cl | [2] |

| Physical State | Solid | [2] |

The molecule consists of a pyridine ring substituted at the 2-position with an ethanamine side chain and at the 5-position with a methoxy group. The hydrochloride salt form means the primary amine of the ethanamine chain is protonated (-NH₃⁺), which significantly influences its spectral characteristics, particularly in IR and NMR spectroscopy.

Caption: Structure of 2-(5-Methoxypyridin-2-yl)ethanamine HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm connectivity.

¹H NMR Spectroscopy: Proton Mapping

Causality Behind Expected Signals: The chemical shift (δ) of each proton is dictated by its local electronic environment. Electron-withdrawing groups (like the pyridine nitrogen) deshield protons, shifting them downfield (higher ppm), while electron-donating groups (like the methoxy group) shield them, moving them upfield. Spin-spin coupling between adjacent, non-equivalent protons results in signal splitting, providing crucial connectivity information.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

Aromatic Protons (Pyridine Ring):

-

H6 (δ ~8.2-8.4 ppm): This proton is ortho to the ring nitrogen, making it the most deshielded aromatic proton. It will appear as a doublet.

-

H4 (δ ~7.6-7.8 ppm): This proton is meta to the nitrogen and ortho to the electron-donating methoxy group. It will appear as a doublet of doublets.

-

H3 (δ ~7.1-7.3 ppm): This proton is adjacent to the bulky ethylamine group and will appear as a doublet.

-

-

Amine Protons (-N⁺H₃) (δ ~8.0-8.5 ppm): The protonated amine protons are deshielded and often exchange with residual water, resulting in a broad singlet. Its integration for 3H is a key identifier.

-

Methoxy Protons (-OCH₃) (δ ~3.8-4.0 ppm): These protons are in a shielded environment and will appear as a sharp singlet, integrating to 3H.

-

Ethylamine Protons (-CH₂CH₂-):

-

-CH₂- (adjacent to pyridine) (δ ~3.2-3.4 ppm): Deshielded by the aromatic ring. Appears as a triplet.

-

-CH₂- (adjacent to amine) (δ ~3.0-3.2 ppm): Also deshielded by the adjacent protonated amine. Appears as a triplet.

-

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| H6 (Aromatic) | 8.2 - 8.4 | Doublet (d) | 1H |

| -N⁺H₃ (Amine) | 8.0 - 8.5 | Broad Singlet (br s) | 3H |

| H4 (Aromatic) | 7.6 - 7.8 | Doublet of Doublets (dd) | 1H |

| H3 (Aromatic) | 7.1 - 7.3 | Doublet (d) | 1H |

| -OCH₃ (Methoxy) | 3.8 - 4.0 | Singlet (s) | 3H |

| -CH₂- (Benzylic) | 3.2 - 3.4 | Triplet (t) | 2H |

| -CH₂- (Amine) | 3.0 - 3.2 | Triplet (t) | 2H |

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

Causality Behind Expected Signals: ¹³C NMR provides a count of unique carbon atoms. The chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆): The molecule possesses 8 unique carbon atoms, and thus 8 distinct signals are expected.

-

Aromatic Carbons (δ ~110-165 ppm):

-

C2 & C6: Attached to the electronegative nitrogen, these will be the most downfield.

-

C5: Attached to the oxygen of the methoxy group, also significantly downfield.

-

C3 & C4: Standard aromatic region.

-

-

Methoxy Carbon (-OCH₃) (δ ~55-60 ppm): A characteristic shift for a methyl ether carbon.

-

Ethylamine Carbons (-CH₂CH₂-) (δ ~30-45 ppm): Aliphatic carbons in a relatively deshielded environment.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted δ (ppm) |

| C2 (Aromatic) | ~160 |

| C5 (Aromatic) | ~155 |

| C6 (Aromatic) | ~145 |

| C4 (Aromatic) | ~125 |

| C3 (Aromatic) | ~115 |

| -OCH₃ (Methoxy) | ~56 |

| -CH₂- (Benzylic) | ~40 |

| -CH₂- (Amine) | ~35 |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Accurately weigh ~10-15 mg of 2-(5-Methoxypyridin-2-yl)ethanamine HCl and dissolve it in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it does not exchange with the amine protons, allowing for their observation.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[3][4]

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0 to 200 ppm.

-

A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).

Caption: Standard workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification.

Causality Behind Spectral Features: The presence of the protonated amine (-NH₃⁺), the aromatic pyridine ring, and the C-O ether linkage will give rise to a distinct IR spectrum.

Table 4: Key IR Absorption Bands for 2-(5-Methoxypyridin-2-yl)ethanamine HCl

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3200 - 2800 | N-H Stretch | Primary Amine Salt (-N⁺H₃) | Broad, strong absorption confirming the hydrochloride salt form. |

| 3100 - 3000 | C-H Stretch | Aromatic (sp²) | Indicates the presence of the pyridine ring. |

| 3000 - 2850 | C-H Stretch | Aliphatic (sp³) | Corresponds to the ethyl and methoxy C-H bonds. |

| 1610 - 1580 | C=N, C=C Stretch | Pyridine Ring | Characteristic ring stretching vibrations.[5] |

| 1550 - 1480 | N-H Bend | Primary Amine Salt (-N⁺H₃) | Confirms the presence of the protonated amine. |

| 1270 - 1230 | C-O Stretch | Aryl-Alkyl Ether (Asymmetric) | Strong band indicative of the Ar-O-CH₃ linkage. |

| 1050 - 1020 | C-O Stretch | Aryl-Alkyl Ether (Symmetric) | Corresponds to the Ar-O-CH₃ linkage. |

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1-2 mg of the sample with ~100-150 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent disc using a hydraulic press. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Background Collection: Collect a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Analysis: Place the KBr pellet or the solid sample on the ATR crystal and collect the spectrum.

-

Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the free base and offers structural clues through the analysis of fragmentation patterns. For this molecule, Electron Impact (EI) ionization is a suitable technique.

Causality Behind Fragmentation: Under EI conditions, the molecule is ionized and fragmented. The fragmentation pathways are governed by the formation of the most stable carbocations and radical species. The bond alpha to the pyridine ring (benzylic position) is prone to cleavage due to the stability of the resulting pyridinylmethyl cation.

-

Molecular Ion (M⁺): The mass spectrum will show the molecular ion peak for the free base (C₈H₁₂N₂O), not the HCl salt. Expected m/z = 152.

-

Base Peak: The most intense peak will likely result from the benzylic cleavage of the Cα-Cβ bond of the ethylamine side chain. This yields a highly stable pyridinylmethyl cation. Expected m/z = 136.

-

Other Key Fragments:

-

Loss of a methoxy radical (•OCH₃) from the molecular ion: m/z = 121.

-

Fragment corresponding to the ethylamine portion: m/z = 30 ([CH₂NH₂]⁺).

-

Caption: Predicted key fragmentation pathways in EI-MS.

UV-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly for compounds with conjugated systems like the pyridine ring.

Causality Behind Absorption: The pyridine ring contains π-electrons that can be excited to higher energy orbitals (π → π* transitions) by absorbing UV radiation.[6] The methoxy group (an auxochrome) and the ethylamine substituent will interact with the π-system, typically causing a bathochromic (red) shift of the absorption maximum (λₘₐₓ) compared to unsubstituted pyridine.

-

Expected Absorption: A primary absorption band (π → π*) is expected in the range of 260-280 nm. A second, weaker band may be observed at a shorter wavelength.

Experimental Protocol for UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the sample is soluble, such as ethanol or methanol.

-

Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2 - 0.8 A.U.).

-

Analysis: Record the spectrum from ~400 nm down to 200 nm. Use the pure solvent as a blank reference. The wavelength of maximum absorbance (λₘₐₓ) should be recorded.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive requires a synergistic application of multiple analytical techniques. While NMR spectroscopy provides the definitive structural map, IR, MS, and UV-Vis spectroscopy offer crucial, complementary data that validate the identity, purity, and functional group composition of the molecule. Each technique acts as a self-validating system for the others, culminating in an analytical data package of the highest integrity. This rigorous approach is indispensable for ensuring the quality of this key building block in research and development, ultimately contributing to the reliability and success of drug discovery programs.

References

-

Supplementary Information for "Hydroboration of N-benzylideaniline Catalyzed by n-Butyllithium and Lithium Anilides" . Royal Society of Chemistry. [Link]

-

This compound, min 95%, 100 mg . HDH Pharma Inc. [Link]

-

UV–Vis. spectroscopy spectra of: (a) 2-(Piperidin-4-yl) ethanamine... . ResearchGate. [Link]

-

A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information . Royal Society of Chemistry. [Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines . Arkivoc. [Link]

-

Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine . ResearchGate. [Link]

-

UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions... . PubMed. [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex . ResearchGate. [Link]

-

2-Aminopyridine - Infrared Spectrum . NIST WebBook. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b']Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride: A Key Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential pharmacological characteristics of 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS No: 1624262-52-7). As a functionalized pyridine derivative, this compound serves as a valuable building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This document delineates its core properties, a plausible synthetic route, analytical characterization, and its prospective applications in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). Safety and handling protocols are also discussed to ensure its proper use in a research and development setting.

Core Chemical and Physical Characteristics

This compound is a salt of a substituted pyridylethylamine. The presence of the methoxy group and the primary amine functionality on the pyridine scaffold makes it a versatile intermediate for further chemical modifications. While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and data available for analogous compounds.

| Property | Value | Source/Rationale |

| IUPAC Name | 2-(5-Methoxypyridin-2-yl)ethan-1-amine hydrochloride | Standard nomenclature |

| CAS Number | 1624262-52-7 | [1][2] |

| Molecular Formula | C8H13ClN2O | [1][2] |

| Molecular Weight | 188.66 g/mol | [1][2] |

| Appearance | White to off-white solid (Predicted) | Based on similar amine hydrochlorides |

| Melting Point | Not available. Expected to be >150 °C with decomposition. | Inferred from related amine hydrochlorides |

| Boiling Point | Not applicable (decomposes) | Inferred from related amine hydrochlorides |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | Inferred from the polar nature of the hydrochloride salt |

| pKa | Amine (pKa ~9-10), Pyridine Nitrogen (pKa ~3-4) (Predicted) | Estimated based on similar pyridylethylamines |

| Storage | Room temperature, in a dry, well-sealed container. | [1][2] |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2-chloro-5-methoxypyridine, involving a Negishi cross-coupling reaction followed by a Gabriel synthesis and subsequent deprotection and salt formation.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Methoxy-5-vinylpyridine

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-chloro-5-methoxypyridine (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and anhydrous tetrahydrofuran (THF).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of vinyl zinc halide (e.g., vinyl zinc bromide, 1.2 eq) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-methoxy-5-vinylpyridine.

Step 2: Synthesis of 2-(5-Methoxypyridin-2-yl)ethanol

-

Dissolve 2-methoxy-5-vinylpyridine (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C and add borane-tetrahydrofuran complex (BH3-THF, 1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Cool the mixture back to 0 °C and slowly add a solution of sodium hydroxide (3M) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution).

-

Stir the reaction at room temperature for 1 hour.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield 2-(5-methoxypyridin-2-yl)ethanol.

Step 3: Synthesis of 2-(5-Methoxypyridin-2-yl)ethanamine (Free Base)

-

Dissolve 2-(5-methoxypyridin-2-yl)ethanol (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

-

Add thionyl chloride (1.2 eq) dropwise and stir at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to obtain the crude chloride intermediate.

-

Dissolve the crude chloride in dimethylformamide (DMF) and add sodium azide (1.5 eq).

-

Heat the mixture to 60-70 °C and stir for 4-6 hours.

-